![molecular formula C15H22N4O3 B1328723 [{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142204-93-0](/img/structure/B1328723.png)
[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a product for proteomics research . It belongs to the class of organic compounds known as benzanilides , which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-y . In a specific synthesis process, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl) acetamide was added to a solution of compound 3 in MeOH .
Molecular Structure Analysis
The molecular formula of this compound is C15H22N4O3 . It contains a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Applications De Recherche Scientifique
PPARgamma Agonists : A study focused on the synthesis of potent and selective PPARgamma agonists, including compounds with a 4-methylpiperazine moiety. These agonists demonstrated improved aqueous solubility and provided insights into the requirements for PPARgamma binding and functional activity (Collins et al., 1998).
Tuberculostatic Activity : Research on phenylpiperazine derivatives, including the phenylpiperazineacetic hydrazide cyclization product, explored their in vitro tuberculostatic activity. The minimum inhibiting concentrations for these compounds were noted, contributing to the understanding of potential tuberculosis treatments (Foks et al., 2004).
Tetrazole-Containing Derivatives : A study on 4-amino-3-phenylbutanoic acid derivatives, involving reactions with 4-methylpiperazine, aimed to prepare tetrazole-containing derivatives, providing valuable data for further chemical research and potential applications (Putis et al., 2008).
Antibacterial Activity : The synthesis and evaluation of benzoxazine analogues, including derivatives with 4-methylpiperazine, were conducted to assess their antibacterial activity against various bacterial strains. This research contributes to the development of new antibacterial agents (Kadian et al., 2012).
NMR Imaging Applications : A study on poly(amidoamine)s carrying TEMPO residues, derived from 2-methylpiperazine, investigated their potential as NMR imaging contrast agents. This research provides insights into the development of new materials for medical imaging (Gussoni et al., 2008).
Stress Condition Stability : Research on the stability of a pharmaceutical substance containing a 4-phenyl-1-piperazino moiety under stressful conditions, such as high temperature and various pH environments, contributes to the understanding of pharmaceutical compound stability (Gendugov et al., 2021).
Antimicrobial Activities : The preparation of indole containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, utilizing 2-arylhydrazononitriles, was explored for their antimicrobial activities. This research aids in the discovery of new compounds with potential antimicrobial properties (Behbehani et al., 2011).
Synthesis of Carbapenems : A study focused on the synthesis of new C-3 modified carbapenems using 2-(4-methylpiperazin-1-yl)-2-oxoethanethiol. The antibacterial activity of these compounds was compared against known drugs, contributing to the development of novel antibiotics (Valiullina et al., 2019).
Propriétés
IUPAC Name |
2-(N-[2-[(4-methylpiperazin-1-yl)amino]-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-17-7-9-19(10-8-17)16-14(20)11-18(12-15(21)22)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWANKOKNOFKIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B1328640.png)

![1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane](/img/structure/B1328643.png)
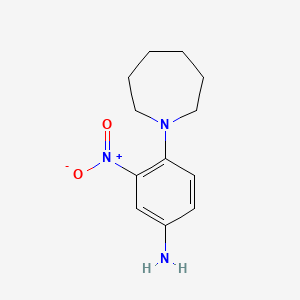
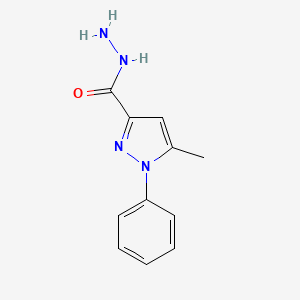
![8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328648.png)
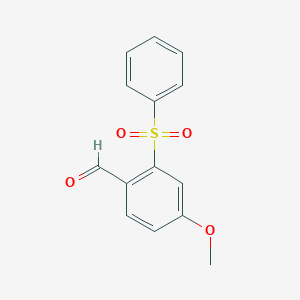
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid](/img/structure/B1328650.png)
![4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1328653.png)
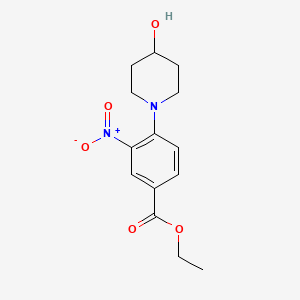
![8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328655.png)
![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)
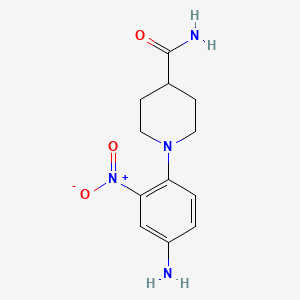
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)